molecular formula C24H24N6O2S2 B2635321 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-13-8

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

Cat. No. B2635321
CAS RN: 689267-13-8
M. Wt: 492.62
InChI Key: YELQEVHOFILQCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of such compounds typically involves computational methods like in silico docking and molecular dynamics simulations . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonists

This compound has been studied as a potential ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Alpha1-adrenergic receptors, which this compound has been shown to interact with, are significant targets for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

3. Central Nervous System (CNS) Drug Discovery The alpha1-adrenergic receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . They represent the most studied GPKRs unambiguously associated with numerous neurodegenerative and psychiatric conditions .

In Vitro Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Comparative Analysis of Structures

The compound has been used in comparative analysis of structures, α1-AR affinity, docking simulations, molecular dynamics, and the distribution of electrostatic potential .

Pharmacokinetic Profile Investigation

The compound has been used in absorption, distribution, metabolism, and excretion (ADME) calculations to identify promising lead compounds .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Unfortunately, the specific safety and hazards for this compound are not available in the retrieved data .

properties

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S2/c1-32-18-6-4-5-17(14-18)29-9-11-30(12-10-29)21(31)13-16-15-34-24(25-16)28-22-19-7-2-3-8-20(19)26-23(33)27-22/h2-8,14-15,19H,9-13H2,1H3,(H,25,27,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDZRSMUIQTTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

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